molecular formula C14H19FO9 B1313385 beta-D-Glucopyranosyl fluoride tetraacetate CAS No. 2823-46-3

beta-D-Glucopyranosyl fluoride tetraacetate

Cat. No. B1313385
CAS RN: 2823-46-3
M. Wt: 350.29 g/mol
InChI Key: JJXATNWYELAACC-RKQHYHRCSA-N
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Description

Beta-D-Glucopyranosyl fluoride tetraacetate is a complex chemical compound with a variety of physical, chemical, and biological properties. It has an empirical formula of C14H19FO9 and a molecular weight of 350.29 .


Molecular Structure Analysis

The molecular structure of beta-D-Glucopyranosyl fluoride tetraacetate can be represented by the SMILES string CC(=O)OC[C@H]1OC@@HC@H=O)C@@H=O)[C@@H]1OC(C)=O and the InChI 1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 .


Physical And Chemical Properties Analysis

Beta-D-Glucopyranosyl fluoride tetraacetate has a melting point of 80-85°C (lit.) . It has an optical activity of [α]23/D +21°, c = 1 in chloroform .

Scientific Research Applications

Glycoside Hydrolase Research

This compound has been used in research related to glycoside hydrolases, a group of enzymes that catalyze the hydrolysis of glycosidic bonds . It has been used in studies to understand the hydrolysis of α-D-glucopyranosyl fluoride promoted by an inverting α-glucosidase .

Antibacterial and Antifungal Applications

The compound has been used in the synthesis of thiosemicarbazones, which have shown remarkable antibacterial and antifungal activities against some typical bacteria and fungi . Some of these compounds have also shown strong inhibitory activity against several bacteria, such as K. pneumoniae and S. typhimurium .

Anti-MRSA Activity

Thiosemicarbazones synthesized using this compound have shown remarkable inhibitory activity against three clinical MRSA (Methicillin-resistant Staphylococcus aureus) isolates .

Proteomics Research

The compound is considered a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Chiral Resolution of Amino Acid Derivatives

The compound has been used as a chiral reagent for the resolution of amino acid derivatives . It has been used in the formation of diastereomers and for reversed-phase high-performance liquid chromatographic resolution of amino acid enantiomers .

Synthesis of Propargyl Glucopyranoside

The compound has been used in the synthesis of propargyl glucopyranoside . This has applications in organic synthesis and carbohydrate chemistry, particularly as a dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .

Future Directions

The future directions of beta-D-Glucopyranosyl fluoride tetraacetate are not specified in the search results. Given its use in proteomics research , it may continue to be a valuable tool in this field.

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXATNWYELAACC-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472545
Record name beta-D-Glucopyranosyl fluoride tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Glucopyranosyl fluoride tetraacetate

CAS RN

2823-46-3
Record name beta-D-Glucopyranosyl fluoride tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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